molecular formula C12H21Br3O3 B3060734 2,4,6-Tris(2-bromopropan-2-yl)-1,3,5-trioxane CAS No. 7472-00-6

2,4,6-Tris(2-bromopropan-2-yl)-1,3,5-trioxane

Cat. No.: B3060734
CAS No.: 7472-00-6
M. Wt: 453 g/mol
InChI Key: KTNYNRJPTHZVNU-UHFFFAOYSA-N
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Description

2,4,6-Tris(2-bromopropan-2-yl)-1,3,5-trioxane is an organic compound characterized by its unique structure, which includes three brominated propyl groups attached to a trioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tris(2-bromopropan-2-yl)-1,3,5-trioxane typically involves the bromination of 2-propanol followed by a cyclization reaction to form the trioxane ring. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris(2-bromopropan-2-yl)-1,3,5-trioxane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify its structure.

    Reduction Reactions: Reduction can be used to remove the bromine atoms or alter the trioxane ring.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to modified trioxane structures.

Scientific Research Applications

2,4,6-Tris(2-bromopropan-2-yl)-1,3,5-trioxane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its use in drug development and as a precursor for pharmaceuticals.

    Industry: It is used in the production of advanced materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2,4,6-Tris(2-bromopropan-2-yl)-1,3,5-trioxane involves its interaction with molecular targets through its brominated propyl groups. These interactions can lead to various effects, depending on the specific application. For example, in organic synthesis, the compound can act as a reagent or catalyst, while in biological systems, it may interact with enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tris(2-chloropropan-2-yl)-1,3,5-trioxane: Similar structure but with chlorine atoms instead of bromine.

    2,4,6-Tris(2-fluoropropan-2-yl)-1,3,5-trioxane: Fluorinated analog with different reactivity and properties.

    2,4,6-Tris(2-iodopropan-2-yl)-1,3,5-trioxane: Iodinated version with unique chemical behavior.

Uniqueness

2,4,6-Tris(2-bromopropan-2-yl)-1,3,5-trioxane is unique due to the presence of bromine atoms, which impart specific reactivity and properties. The bromine atoms make it a versatile compound for various chemical transformations and applications.

Properties

IUPAC Name

2,4,6-tris(2-bromopropan-2-yl)-1,3,5-trioxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21Br3O3/c1-10(2,13)7-16-8(11(3,4)14)18-9(17-7)12(5,6)15/h7-9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNYNRJPTHZVNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1OC(OC(O1)C(C)(C)Br)C(C)(C)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21Br3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20322897
Record name 1L-018
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20322897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7472-00-6
Record name NSC402253
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402253
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1L-018
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20322897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,6-Tris(2-bromopropan-2-yl)-1,3,5-trioxane
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2,4,6-Tris(2-bromopropan-2-yl)-1,3,5-trioxane
Reactant of Route 3
2,4,6-Tris(2-bromopropan-2-yl)-1,3,5-trioxane
Reactant of Route 4
2,4,6-Tris(2-bromopropan-2-yl)-1,3,5-trioxane
Reactant of Route 5
2,4,6-Tris(2-bromopropan-2-yl)-1,3,5-trioxane
Reactant of Route 6
2,4,6-Tris(2-bromopropan-2-yl)-1,3,5-trioxane

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